Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that features a unique combination of benzodioxole and cyclopenta[B]thiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the cyclopenta[B]thiophene ring system. The final step involves the esterification of the carboxylate group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2H-1,3-benzodioxole-5-carboxylate
- Methyl 2-(2H-1,3-benzodioxole-5-amido)benzoate
- Indole derivatives
Uniqueness
Compared to similar compounds, Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate stands out due to its combined benzodioxole and cyclopenta[B]thiophene structures.
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-21-17(20)14-10-3-2-4-13(10)24-16(14)18-15(19)9-5-6-11-12(7-9)23-8-22-11/h5-7H,2-4,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLLGPKKSLSYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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